molecular formula C8H10N2O3 B10905111 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid

4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B10905111
M. Wt: 182.18 g/mol
InChI Key: HGIJIEXFCNEFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl glycinate hydrochloride with acetylenic ketones under controlled conditions . The reaction is often carried out in the presence of a catalyst such as a metal-free process using ethyl glycinate hydrochloride as the starting material .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous-flow synthesis techniques. This method offers advantages such as improved safety, efficiency, and scalability . The process involves the use of ethyl glycinate hydrochloride as the starting material, which undergoes a series of reactions to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine derivatives for reduction, and various alkylating agents for substitution . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

. These structural features make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

4-acetyl-1-ethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-3-10-4-6(5(2)11)7(9-10)8(12)13/h4H,3H2,1-2H3,(H,12,13)

InChI Key

HGIJIEXFCNEFNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.